molecular formula C22H32Cl2N2O2 B15112684 2-Methoxy-5-[2-[4-(3-phenylpropyl)-1-piperazinyl]ethyl]phenol dihydrochloride

2-Methoxy-5-[2-[4-(3-phenylpropyl)-1-piperazinyl]ethyl]phenol dihydrochloride

Cat. No.: B15112684
M. Wt: 427.4 g/mol
InChI Key: LUDLPIVATDJSOW-UHFFFAOYSA-N
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Description

2-Methoxy-5-[2-[4-(3-phenylpropyl)-1-piperazinyl]ethyl]phenol dihydrochloride is a synthetic compound featuring a piperazine core substituted with a 3-phenylpropyl group and a methoxyphenol moiety. The dihydrochloride salt enhances its solubility and stability, making it suitable for pharmacological studies.

Properties

Molecular Formula

C22H32Cl2N2O2

Molecular Weight

427.4 g/mol

IUPAC Name

2-methoxy-5-[2-[4-(3-phenylpropyl)piperazin-1-yl]ethyl]phenol;dihydrochloride

InChI

InChI=1S/C22H30N2O2.2ClH/c1-26-22-10-9-20(18-21(22)25)11-13-24-16-14-23(15-17-24)12-5-8-19-6-3-2-4-7-19;;/h2-4,6-7,9-10,18,25H,5,8,11-17H2,1H3;2*1H

InChI Key

LUDLPIVATDJSOW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCN2CCN(CC2)CCCC3=CC=CC=C3)O.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-[2-[4-(3-phenylpropyl)-1-piperazinyl]ethyl]phenol dihydrochloride typically involves multiple steps, starting with the preparation of the core phenol structure. The phenol is then modified through a series of reactions to introduce the methoxy, phenylpropyl, and piperazinyl groups.

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical processes that ensure high yield and purity. These processes may include continuous flow reactions and the use of advanced catalytic systems to optimize reaction conditions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-[2-[4-(3-phenylpropyl)-1-piperazinyl]ethyl]phenol dihydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .

Scientific Research Applications

2-Methoxy-5-[2-[4-(3-phenylpropyl)-1-piperazinyl]ethyl]phenol dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxy-5-[2-[4-(3-phenylpropyl)-1-piperazinyl]ethyl]phenol dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and influencing various biochemical processes. This interaction can lead to changes in cellular function, which are the basis for its therapeutic effects .

Comparison with Similar Compounds

Structural Features

The compound’s structure shares key motifs with other piperazine derivatives but differs in substituents that dictate receptor affinity and pharmacokinetics. Below is a comparative analysis:

Compound Core Structure Key Substituents Salt Form
Target Compound Piperazine 3-Phenylpropyl, methoxyphenol Dihydrochloride
BMY 7378 Azaspiro[4,5]decane-dione 2-Methoxyphenyl, ethyl-piperazinyl Dihydrochloride
RS-17053 Indole-ethylamine Cyclopropylmethoxyphenoxy, chloro Hydrochloride
Levocetirizine Dihydrochloride Piperazine (R)-(4-Chlorophenyl)phenylmethyl, ethoxy-acetic acid Dihydrochloride

Key Observations :

  • Unlike RS-17053’s indole moiety (linked to serotonin receptor modulation), the target compound’s methoxyphenol may confer antioxidant properties or partial AR agonism .
  • Levocetirizine’s dihydrochloride form improves solubility, similar to the target compound, but its chlorophenyl group directs antihistaminic activity .

Pharmacological and Receptor Binding Profiles

Piperazine derivatives often target G-protein-coupled receptors (GPCRs), particularly ARs.

Compound Primary Target Binding Affinity (Ki) Functional Activity
Target Compound α1-Adrenoceptor (hypothetical) Not reported Potential antagonist/partial agonist
BMY 7378 α1D-AR ~3 nM (α1D) Selective α1D antagonist
RS-17053 α1A-AR ~0.1 nM (α1A) Potent α1A antagonist
Levocetirizine Histamine H1 receptor ~3 nM (H1) Antihistamine

Key Findings :

  • BMY 7378 and RS-17053 exhibit subtype-selective AR antagonism , with RS-17053 showing 30-fold higher α1A-AR affinity than BMY 7378’s α1D-AR selectivity .
  • The target compound’s methoxyphenol group may reduce AR subtype selectivity compared to BMY 7378 but could introduce antioxidant or anti-inflammatory effects absent in BMY 7378 .
  • Levocetirizine’s distinct target (H1 receptor) highlights how minor structural changes (e.g., chlorophenyl vs. phenylpropyl) drastically alter therapeutic applications .

Pharmacokinetic and Metabolic Properties

Compound Solubility Half-Life Metabolic Pathway
Target Compound High (dihydrochloride) Not reported Likely hepatic CYP450 oxidation
BMY 7378 Moderate ~2.5 hours (rat) CYP3A4-mediated demethylation
RS-17053 Low ~1.8 hours (dog) Glucuronidation
Levocetirizine High (dihydrochloride) ~8 hours (human) Minimal metabolism (renal excretion)

Key Insights :

  • The dihydrochloride form improves solubility in both the target compound and levocetirizine, favoring oral bioavailability .
  • BMY 7378’s shorter half-life suggests rapid clearance, whereas the target compound’s phenylpropyl group may prolong action via increased tissue distribution .

Research Implications and Gaps

  • Therapeutic Potential: The target compound’s structural uniqueness positions it as a candidate for dual AR modulation and antioxidant activity, unlike BMY 7378 or RS-17053 .
  • Safety : Comparative toxicity data are lacking; however, levocetirizine’s safety profile demonstrates how salt forms mitigate adverse effects .
  • Future Directions: Structural optimization of the methoxyphenol group could enhance selectivity for AR subtypes or novel targets (e.g., dopamine receptors).

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Methoxy-5-[2-[4-(3-phenylpropyl)-1-piperazinyl]ethyl]phenol dihydrochloride, and how can purity be validated?

  • Methodology : Synthesis typically involves coupling a substituted phenol derivative with a piperazine-containing intermediate. For example, analogous compounds (e.g., BMY 7378) are synthesized via nucleophilic substitution or reductive amination under inert atmospheres . Purity validation requires:

  • HPLC with UV detection (λ = 254 nm) and a C18 column, using acetonitrile/water gradients.
  • NMR spectroscopy (¹H/¹³C) to confirm structural integrity, focusing on methoxy (-OCH₃) and piperazinyl proton signals.
  • Mass spectrometry (ESI-MS) for molecular ion confirmation .

Q. How should researchers assess solubility and stability under experimental conditions?

  • Methodology :

  • Solubility : Test in buffered solutions (pH 1–12) and organic solvents (DMSO, ethanol) using UV-Vis spectrophotometry. For example, related piperazinyl compounds show optimal solubility in DMSO (>10 mM) and moderate solubility in aqueous buffers at pH 7.4 .
  • Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis. Store lyophilized powder at –20°C in desiccated conditions to prevent hydrolysis of the piperazinyl group .

Q. What receptor targets are associated with this compound, and which assays are suitable for initial screening?

  • Methodology : The compound’s structure suggests affinity for serotonin (5-HT₁) and adrenoceptors (α/β-ARs) due to its piperazinyl and methoxyphenyl motifs. Use:

  • Radioligand binding assays with ³H-labeled agonists/antagonists (e.g., ³H-8-OH-DPAT for 5-HT₁A receptors).
  • Functional assays (cAMP accumulation or calcium flux) in transfected HEK293 cells expressing target receptors .

Advanced Research Questions

Q. How can discrepancies between in vitro receptor binding data and in vivo pharmacological outcomes be resolved?

  • Methodology :

  • Pharmacokinetic profiling : Measure bioavailability, brain penetration, and metabolite formation using LC-MS/MS. Low CNS penetration (e.g., logP < 2) may explain weak in vivo efficacy despite high in vitro affinity .
  • Schild analysis : Quantify receptor antagonism potency (pA₂ values) to assess competitive binding vs. allosteric modulation .
  • In vivo microdialysis : Monitor neurotransmitter release (e.g., serotonin) in target brain regions to correlate receptor occupancy with functional effects .

Q. What strategies optimize enantiomeric resolution for stereochemical studies of this compound?

  • Methodology :

  • Chiral chromatography : Use Chiralpak® AD-H columns with hexane/isopropanol (90:10) + 0.1% diethylamine. Monitor enantiomer ratios via circular dichroism (CD) .
  • Asymmetric synthesis : Employ chiral catalysts (e.g., BINAP-ruthenium complexes) during key steps (e.g., piperazinyl alkylation) to control stereochemistry .

Q. How does the compound’s interaction with sigma-1 receptors differ from adrenoceptors, and how can selectivity be enhanced?

  • Methodology :

  • Competitive binding assays : Compare IC₅₀ values against σ₁ (³H-DTG) vs. α₁-AR (³H-prazosin). Structural analogs (e.g., GBR12909) show σ₁ affinity at nM ranges, while α₁-AR binding requires μM concentrations .
  • Molecular docking : Modify the 3-phenylpropyl substituent to reduce hydrophobic interactions with σ₁’s binding pocket. Introduce polar groups (e.g., hydroxyl) to enhance α₁-AR selectivity .

Q. What experimental designs address contradictory data in dose-response relationships?

  • Methodology :

  • Non-linear regression analysis : Use the Hill equation to calculate EC₅₀/Emax and identify bell-shaped curves indicative of off-target effects.
  • Knockout models : Validate target specificity using receptor-deficient mice (e.g., 5-HT₁A KO) to isolate mechanisms .
  • Meta-analysis : Compare datasets across studies using standardized protocols (e.g., fixed ligand concentrations, buffer conditions) .

Methodological Considerations Table

Aspect Techniques Key Parameters References
SynthesisReductive amination, HPLC purificationYield (>70%), Purity (>98%)
SolubilityUV-Vis spectrophotometryλmax, Absorbance vs. concentration curve
Receptor BindingRadioligand assays, Schild analysisIC₅₀, pA₂, Bmax/Kd values
Stereochemical ResolutionChiral HPLC, CD spectroscopyEnantiomeric excess (ee > 99%)
In Vivo ValidationMicrodialysis, PK/PD modelingCmax, T½, AUC0–24

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